6-Methyl Substitution and Transport Selectivity
In a direct head-to-head comparison of 6-methyl vs. 6-desmethyl 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, the 6-methyl substitution uniformly abolished RFC-mediated cell proliferation inhibition: all 6-methyl analogs (compounds 5–8) exhibited IC₅₀ > 1000 nM in RFC-expressing PC43–10 CHO cells, compared to IC₅₀ values of 31–169 nM for the corresponding 6-desmethyl compounds (1–4) [1]. Critically, PCFT-mediated activity was preserved or enhanced (IC₅₀ 22–329 nM for des-methyl vs. preserved for compounds 5–7), and FRα-mediated potency was retained (RT16 IC₅₀ 2.5–100 nM for 6-methyl vs. 6.8–550 nM for des-methyl). This demonstrates that the 6-methyl group acts as a binary selectivity switch, conferring >6-fold to >32-fold RFC selectivity loss depending on the specific 5-substituent compared [1]. For biological evaluation, the human tumor cell lines KB (nasopharyngeal carcinoma) and IGROV1 (ovarian cancer) showed preserved nanomolar antiproliferative activity for 6-methyl compounds, confirming that therapeutic potency is maintained despite RFC transport ablation [1].
| Evidence Dimension | RFC-mediated cell proliferation inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ > 1000 nM (all 6-methyl analogs 5–8 in PC43–10 RFC-expressing CHO cells) |
| Comparator Or Baseline | IC₅₀ 31–169 nM (6-desmethyl analogs 1–4 in PC43–10 RFC-expressing CHO cells) |
| Quantified Difference | >6-fold to >32-fold increase in IC₅₀ (RFC transport abolished for 6-methyl series) |
| Conditions | CHO sublines engineered to express human RFC (PC43–10), PCFT (R2/PCFT4), FRα (RT16), or FRβ (D4); KB and IGROV1 human tumor cell lines; IOSE 7576 normal ovary cells; 3–5 replicate experiments ± SE |
Why This Matters
The 6-methyl group is the decisive structural feature for achieving tumor-selective transporter recognition—without it, compounds are promiscuously transported via the ubiquitously expressed RFC, increasing the risk of dose-limiting systemic toxicities in normal tissues.
- [1] Kaku K, Ravindra MP, Tong N, et al. Discovery of Tumor-Targeted 6-Methyl Substituted Pemetrexed and Related Antifolates with Selective Loss of RFC Transport. ACS Med Chem Lett. 2023;14(12):1682–1691. doi:10.1021/acsmedchemlett.3c00326. (Table 1: Cell Proliferation IC₅₀ nM Assays with 6-Methyl 5-substituted Pyrrolo[2,3-d]pyrimidine Analogues; Lines 260–280, 305–325.) View Source
